molecular formula C23H16ClN3S B5276639 (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B5276639
M. Wt: 401.9 g/mol
InChI Key: AOIMMSOPOKUWFU-WOJGMQOQSA-N
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Description

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound with a unique structure that combines a quinoline ring, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling through a condensation reaction to form the final product. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with proteins, affecting their function and stability. These interactions are mediated through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its combination of a quinoline ring, a thiazole ring, and a nitrile group, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3S/c1-14-7-8-19(15(2)9-14)21-13-28-23(27-21)18(12-25)11-17-10-16-5-3-4-6-20(16)26-22(17)24/h3-11,13H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIMMSOPOKUWFU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC4=CC=CC=C4N=C3Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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